molecular formula C15H12N2O3 B1312303 (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one CAS No. 569646-62-4

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one

Cat. No. B1312303
M. Wt: 268.27 g/mol
InChI Key: KYLCMFUFMXUFFW-XCVCLJGOSA-N
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Description

“(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one” is a chemical compound with the molecular formula C15H12N2O3 . It is related to the compound “(2E)-3-(4-Aminophenyl)acrylaldehyde”, which has the molecular formula C9H9NO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, an efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .


Molecular Structure Analysis

The molecular structure of “(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one” has been characterized by spectroscopy and electronic methods .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the synthesis of molecules bearing several ferrocenyl moieties has been widely investigated over the years .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “(2E)-3-(4-Aminophenyl)acrylaldehyde” include a density of 1.1±0.1 g/cm3, a boiling point of 341.9±25.0 °C at 760 mmHg, and a flash point of 160.6±23.2 °C .

Scientific Research Applications

1. Electrochemical Studies and Corrosion Inhibition

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one has been studied for its potential as a corrosion inhibitor. Research by Baskar et al. (2012) investigated compounds similar to this one for their efficiency in inhibiting the corrosion of mild steel in a hydrochloric acid medium. Their study found that these compounds primarily act as cathodic inhibitors, adhering to the metal surface and preventing corrosion. This finding suggests a potential application in protecting industrial metal surfaces (Baskar et al., 2012).

2. Photophysical Properties

The photophysical properties of chalcone derivatives, including those structurally similar to (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one, have been explored by Kumari et al. (2017). Their research demonstrated significant solvatochromic effects in various solvents, indicating potential applications in fields such as dye-sensitized solar cells and optical sensors (Kumari et al., 2017).

3. Antioxidant Activity

Studies on similar chalcone derivatives by Sulpizio et al. (2016) revealed potential antioxidant activities. These compounds, through their structure and substituents, showed free radical scavenging ability, suggesting their application in the development of antioxidant agents (Sulpizio et al., 2016).

4. Molecular Docking and Antiviral Potential

Research conducted by Almeida-Neto et al. (2020) on 4′-acetamidechalcones, structurally related to the compound , demonstrated potential interactions with enzymatic and structural targets of SARS-CoV-2. This suggests a potential application in the development of antiviral agents, particularly against COVID-19 (Almeida-Neto et al., 2020).

5. Nonlinear Optical Properties

The nonlinear optical properties of certain chalcone derivatives have been studied, with implications for applications in materials science. Valverde et al. (2018) investigated the electrostatic effects on the dipole moment and hyperpolarizability in a chalcone derivative, indicating potential use in photonic devices and optical data storage (Valverde et al., 2018).

Future Directions

Future research could focus on the detection of toxic gases that are emitted from industrial processes, as this is important for health and safety . Another potential direction could be the development of new, efficient light-emitting systems .

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H,16H2/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLCMFUFMXUFFW-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205155
Record name (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one

CAS RN

569646-62-4
Record name (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569646-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LW Rocha, DR Sonza, MF Broering, R Nunes… - Biomedicine & …, 2018 - Elsevier
The purpose of this study was to validate the potential anti-hypersensitive activity of two chalcones, (2E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (ANCh) and N-{4-[(2E)-3-(4…
Number of citations: 6 www.sciencedirect.com
A Binti Abdul Latiff, YY Chong, WF Mark-Lee… - Crystals, 2020 - mdpi.com
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO 2 ) substituent influences the solid-state arrangement, absorption and fluorescence properties of these …
Number of citations: 4 www.mdpi.com
SM Borghi, MZ Luque - 2022 - books.google.com
A dor muscular, ou mialgia, representa grande desafio não apenas para medicina do exercício, que visa o tratamento de atletas de alto rendimento ou indivíduos fisicamente ativos, …
Number of citations: 0 books.google.com
LW Rocha - 2012 - Universidade do Vale do Itajaí
Number of citations: 0

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